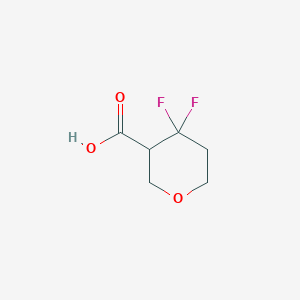

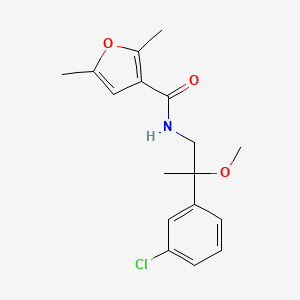

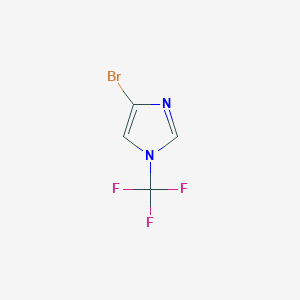

![molecular formula C20H16N2O7 B2711133 2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 159655-96-6](/img/structure/B2711133.png)

2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione” is a chemical compound with the linear formula C20H17N3O4 . It is part of a class of targeted anti-tumor drugs that can inhibit tumor growth by interfering with cell proliferation and regulating the cell cycle .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound is involved in the synthesis of new polysubstituted isoindole-1,3-dione analogues, which are prepared from isoindole-1,3-dione derivatives through several chemical reactions including epoxidation, cis-hydroxylation, and microwave-assisted synthesis. These processes result in compounds with potential applications in materials science and pharmaceutical research (Tan et al., 2014).

- Research in computational electrochemistry has explored isoindole-1,3-diones as candidates for organic cathode materials in lithium-ion batteries, indicating their utility in energy storage technologies. The study uses density functional theory to predict the redox behavior and assesses the polymerization potential of these compounds (Karlsson et al., 2012).

- Another study developed a novel synthesis route for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, demonstrating the versatility of these compounds in creating a variety of chemical structures (Tan et al., 2016).

Applications in Polymer and Materials Science

- In the field of polymer solar cells, the compound has been utilized in the synthesis of an n-type conjugated polyelectrolyte as an electron transport layer, enhancing the power conversion efficiency of these devices. This highlights its role in the development of advanced materials for renewable energy applications (Hu et al., 2015).

- The palladium-catalyzed synthesis methodology provides a route to 2-substituted isoindole-1,3-diones, showcasing the compound's relevance in creating heterocycles with a wide range of functional groups. This has implications for materials chemistry and drug discovery (Worlikar & Larock, 2008).

properties

IUPAC Name |

2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7/c23-17-13-5-1-2-6-14(13)18(24)21(17)28-11-9-27-10-12-29-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMXWVOOOFQZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCON3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

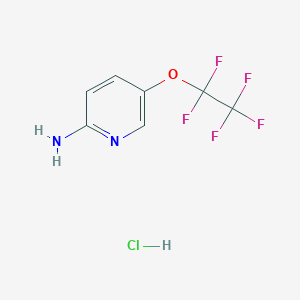

![N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride](/img/structure/B2711055.png)

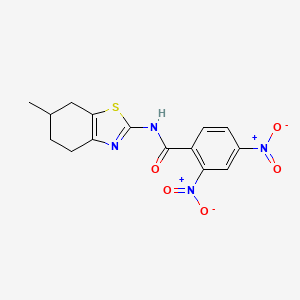

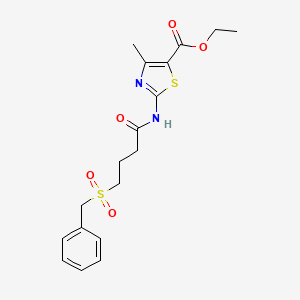

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2711057.png)

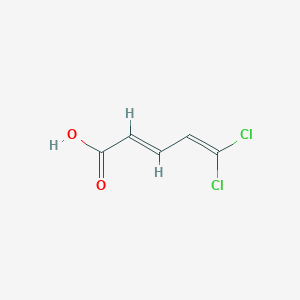

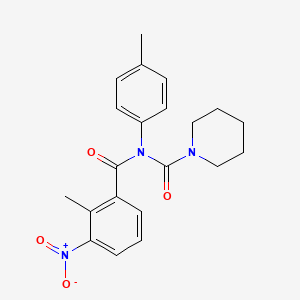

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2711067.png)